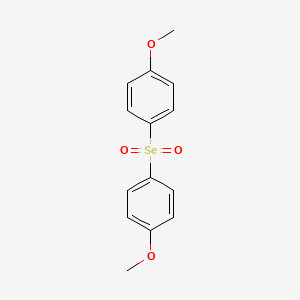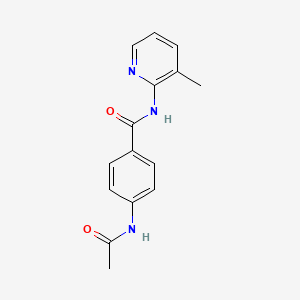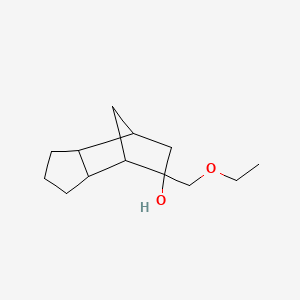
Valeric acid, 2,2,4,4-tetramethyl-, 3-diethylaminopropyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Valeric acid, 2,2,4,4-tetramethyl-, 3-diethylaminopropyl ester, hydrochloride is a chemical compound with a complex structure. It is an ester derivative of valeric acid, which is a straight-chain alkyl carboxylic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of valeric acid, 2,2,4,4-tetramethyl-, 3-diethylaminopropyl ester, hydrochloride typically involves the esterification of valeric acid with 2,2,4,4-tetramethyl-3-diethylaminopropanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The resulting ester is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include steps for the removal of by-products and impurities to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Valeric acid, 2,2,4,4-tetramethyl-, 3-diethylaminopropyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Valeric acid, 2,2,4,4-tetramethyl-, 3-diethylaminopropyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: It may be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of valeric acid, 2,2,4,4-tetramethyl-, 3-diethylaminopropyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The ester group can be hydrolyzed to release valeric acid and the corresponding alcohol, which can then participate in various biochemical processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyric acid esters: Similar in structure but with a shorter carbon chain.
Hexanoic acid esters: Similar in structure but with a longer carbon chain.
Isovaleric acid esters: Similar in structure but with a branched carbon chain.
Uniqueness
Valeric acid, 2,2,4,4-tetramethyl-, 3-diethylaminopropyl ester, hydrochloride is unique due to its specific ester structure and the presence of the 2,2,4,4-tetramethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
32058-57-4 |
|---|---|
Formule moléculaire |
C16H34ClNO2 |
Poids moléculaire |
307.9 g/mol |
Nom IUPAC |
3-(diethylamino)propyl 2,2,4,4-tetramethylpentanoate;hydrochloride |
InChI |
InChI=1S/C16H33NO2.ClH/c1-8-17(9-2)11-10-12-19-14(18)16(6,7)13-15(3,4)5;/h8-13H2,1-7H3;1H |
Clé InChI |
JWHPXGXYVCQSHM-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCOC(=O)C(C)(C)CC(C)(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


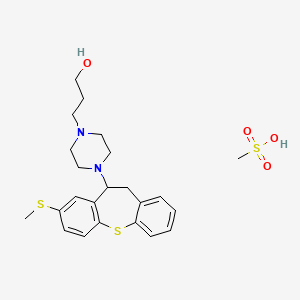
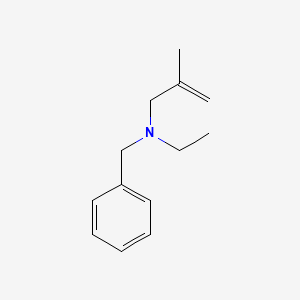
![2',2',6',6'-Tetramethylspiro[1,3-benzodioxole-2,4'-piperidine]](/img/structure/B14674842.png)
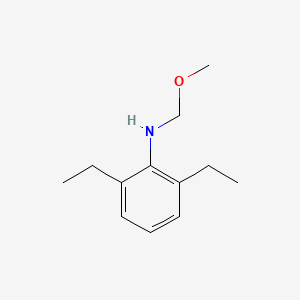
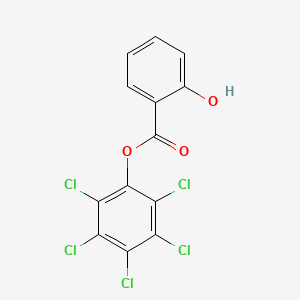
![[Acetyloxy(triethyl)-lambda5-stibanyl] acetate](/img/structure/B14674872.png)


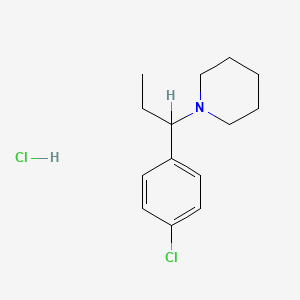
![1,2,5-Trimethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene](/img/structure/B14674895.png)
![5,8,9,10,10a,11-Hexahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepine](/img/structure/B14674903.png)
